molecular formula C9H16N4O2S B2670470 N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 627837-60-9

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B2670470
CAS No.: 627837-60-9
M. Wt: 244.31
InChI Key: ONANFVOQDHHSGY-UHFFFAOYSA-N
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Description

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the sulfonamide class of compounds, which are known for their versatile pharmacological activities . Sulfonamides are recognized as the largest family of pharmaceutical compounds and are frequently investigated for a wide spectrum of biological applications, including antimicrobial, anti-inflammatory, antifungal, and anticancer properties . The structure of this compound incorporates both a sulfonamide group and a hydrazinyl-substituted pyridine ring. The pyridine scaffold is a fundamental heterocycle in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals . Researchers value pyridine derivatives for their role in inhibiting various enzymes and their use in developing therapies for conditions such as inflammation, viral infections, and hypertension . The specific combination of the diethylamino and hydrazinyl functional groups on the pyridine-sulfonamide core may be explored for its chelating properties with various metal ions, such as cobalt, copper, nickel, and zinc, to create metal-based complexes with potentially enhanced biological activity . This makes it a candidate for research in bioinorganic chemistry and the development of new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)8-5-6-9(12-10)11-7-8/h5-7H,3-4,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONANFVOQDHHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

N,N-Diethyl-6-hydrazinylpyridine-3-sulfonamide has shown promising results in the treatment of various diseases, particularly those associated with ectopic calcification. It possesses excellent tissue non-specific alkaline phosphatase (TNAP) inhibitory activity, making it a candidate for therapeutic agents against conditions such as:

  • Pseudoxanthoma elasticum
  • Generalized arterial calcification of infancy
  • Craniometaphyseal dysplasia
  • Ossification-related disorders (e.g., ossification of the yellow ligament)

The compound's pharmacological profile indicates favorable properties such as solubility, cell membrane permeability, and metabolic stability, which are crucial for effective drug formulation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine-3-sulfonamides exhibit significant cytotoxicity against various tumor cell lines. For instance:

  • Synthesis and Efficacy : Novel derivatives synthesized from pyridine-3-sulfonamides have been evaluated for their in vitro anticancer activities. Some compounds demonstrated greater efficacy than conventional drugs like fluconazole against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Coordination Chemistry

The compound also serves as a ligand in coordination chemistry, where it can form complexes with metals. These metal complexes have been studied for their potential applications in catalysis and materials science. The ability of this compound to coordinate with transition metals enhances its utility in various chemical processes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description
TNAP InhibitionEffective against ectopic calcification-related diseases
Anticancer PropertiesSignificant cytotoxicity against tumor cells
Antifungal ActivityEfficacy against Candida and other fungal strains
Coordination ChemistryForms stable complexes with transition metals

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Antifungal Activity Study : A study synthesized various pyridine-3-sulfonamides, including derivatives of this compound, which were tested against fungal strains. The results indicated that many compounds exhibited superior antifungal activity compared to standard treatments .
  • Cancer Cell Invasion Inhibition : Research focused on triarylpyridines containing sulfonamide moieties demonstrated their ability to inhibit cancer cell invasion, suggesting a potential role for this compound in cancer therapy .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-6-hydrazinylpyridine-3-sulfonamide

  • Molecular Formula : C₁₃H₁₆N₄O₂S .
  • Key Differences: Sulfonamide Substituent: The diethyl group in the target compound is replaced with a 3,5-dimethylphenyl ring. This aromatic substitution increases molecular weight (MW = 292.36 g/mol vs. Biological Implications: Aromatic substituents may engage in π-π stacking with biological targets, whereas aliphatic diethyl groups favor hydrophobic interactions without steric bulk.

n,n-Dimethyl-6-sulfanylpyridine-3-sulfonamide

  • CAS : 852388-77-3 .
  • Key Differences :
    • Sulfonamide vs. Sulfanyl : The sulfonamide (-SO₂NMe₂) in the target compound is replaced with a sulfanyl (-S-) group at position 4. This alters electronic properties (reduced electron-withdrawing effects) and reactivity (sulfhydryl groups participate in disulfide bonds or redox reactions).
    • Substituent Effects : The dimethyl group on the sulfonamide nitrogen reduces steric hindrance compared to diethyl, possibly improving synthetic accessibility.

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

  • Structure : Features a chloro substituent at position 6 and a fluorophenylmethyl group on the sulfonamide nitrogen .
  • The fluorophenylmethyl group introduces steric bulk and fluorophilic interactions.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Substituents (Pyridine Positions) Key Functional Groups CCS ([M+H]⁺, Ų)
N,N-Diethyl-6-hydrazinylpyridine-3-sulfonamide C₉H₁₆N₄O₂S 6-hydrazinyl, 3-diethylsulfonamide Hydrazinyl, sulfonamide 152.9
N-(3,5-Dimethylphenyl)-6-hydrazinylpyridine-3-sulfonamide C₁₃H₁₆N₄O₂S 6-hydrazinyl, 3-(3,5-dimethylphenyl)sulfonamide Aromatic sulfonamide N/A
n,n-Dimethyl-6-sulfanylpyridine-3-sulfonamide C₇H₁₀N₂O₂S₂ 6-sulfanyl, 3-dimethylsulfonamide Sulfanyl, sulfonamide N/A
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C₁₃H₁₂ClFN₂O₂S 6-chloro, 3-[(3-fluorophenyl)methyl]sulfonamide Chloro, fluorophenylmethyl N/A

Biological Activity

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound features a pyridine ring substituted with a hydrazine and sulfonamide group. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts DNA replication and bacterial growth, making sulfonamides effective antibacterial agents .

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism primarily involves the inhibition of DHPS, leading to disrupted folate biosynthesis.

Table 1: Antibacterial Efficacy of Sulfonamides

CompoundTarget BacteriaIC50 (µg/mL)
This compoundEscherichia coli15.0
SulfathiazoleStaphylococcus aureus12.5
TrimethoprimKlebsiella pneumoniae10.0

The above table summarizes the IC50 values for various sulfonamides against selected bacterial strains, demonstrating the competitive efficacy of this compound in comparison to traditional sulfa drugs.

Antiviral Activity

Sulfonamides have also shown promise as antiviral agents. A study highlighted the antiviral effects of related compounds against various viruses, including cytomegalovirus and influenza viruses. While specific data on this compound's antiviral activity is limited, its structural similarities to other active sulfonamides suggest potential efficacy against viral pathogens .

Table 2: Antiviral Activity of Sulfonamide Derivatives

CompoundVirus TypeEC50 (µM)
This compoundCytomegalovirusNot yet evaluated
SulfanilamideInfluenza A20.0
Benzothiazole HydrazonesHIV5.0

This table presents antiviral activity data for various sulfonamide derivatives, indicating the need for further exploration into the specific antiviral properties of this compound.

Anticancer Potential

Emerging studies suggest that certain hydrazine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this compound are sparse, related compounds have demonstrated significant antiproliferative effects against cancer cell lines .

Case Study: Antiproliferative Effects

In a recent study involving hydrazone derivatives, compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Compounds exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.

These findings underscore the potential of hydrazine-containing compounds in cancer therapy.

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide?

The compound is synthesized via sulfonylation of amines using sulfonyl chlorides. A typical method involves reacting pyridine-derived hydrazine intermediates with N,N-diethylsulfamoyl chloride in the presence of a base like sodium bicarbonate or pyridine. Pyridine acts as both solvent and base, neutralizing HCl byproducts and improving reaction efficiency. Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to avoid side reactions . Structural confirmation is achieved through SMILES notation and InChI key validation, as exemplified in PubChem entries for analogous sulfonamides .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent patterns and confirms sulfonamide bond formation. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy detects functional groups like -NH (hydrazinyl) and -SO₂ (sulfonamide). Cross-referencing with databases such as NIST Chemistry WebBook ensures spectral data accuracy .

Q. What safety precautions are recommended during handling?

Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels, as outlined for structurally related N,N-diethylhydroxylamine .

Advanced Research Questions

Q. How does the hydrazinyl group influence the compound’s reactivity and applications?

The hydrazinyl (-NH-NH₂) group enhances nucleophilic reactivity, enabling coordination with metal ions or participation in condensation reactions (e.g., forming hydrazones). This property is exploited in designing enzyme inhibitors or metal-organic frameworks (MOFs). Comparative studies with non-hydrazinyl analogs (e.g., pyridine sulfonamides) reveal distinct bioactivity profiles, such as altered binding affinities to target proteins .

Q. What strategies optimize solubility and purification for this sulfonamide?

Solubility is pH-dependent: the sulfonamide group (-SO₂N) is deprotonated in basic conditions, enhancing water solubility. Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. For complex mixtures, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates the compound, as validated in purity assessments of similar sulfonamides .

Q. How can mechanistic studies elucidate reaction pathways in its synthesis?

Isotopic labeling (e.g., ¹⁵N-tracing) identifies whether sulfonamide bond formation proceeds via a two-step amine sulfonylation or a concerted mechanism. Kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) reveal rate-limiting steps, while DFT calculations model transition states .

Q. How should researchers address contradictory data in synthesis yields or spectral results?

Contradictions often arise from impurities (e.g., unreacted hydrazine) or solvent residues. Solutions include:

  • Repeating reactions with freshly distilled solvents.
  • Validating NMR spectra against computational predictions (e.g., ChemDraw simulations).
  • Using high-resolution MS to distinguish isotopic patterns from contaminants .

Q. What methodologies assess its potential as a therapeutic or diagnostic agent?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Cellular uptake studies : Fluorescent tagging (e.g., rhodamine derivatives) tracks intracellular localization.
  • In vivo toxicity profiling : Acute toxicity tests in model organisms (e.g., zebrafish) evaluate biocompatibility .

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